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Abstract

Guretolimod hydrochloride (also known as DSP-0509 hydrochloride) is a potent and
selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant
immunostimulatory and anti-neoplastic activities in preclinical studies. As a systemically
administered agent, guretolimod activates the innate immune system, leading to a cascade of
events that bridge to and enhance adaptive immunity. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, mechanism of
action, and preclinical pharmacology of guretolimod hydrochloride. Detailed experimental
protocols and data are presented to support its potential as a therapeutic agent in oncology.

Chemical Structure and Physicochemical Properties

Guretolimod hydrochloride is the hydrochloride salt of guretolimod. It is an off-white to light
yellow solid with high water solubility, a property that facilitates its intravenous administration.[1]

Chemical Structure:

l».Guretolimod Chemical Structure

Image Source: MedChemExpress (Note: This represents the free base structure)

Table 1: Chemical and Physicochemical Properties of Guretolimod and its Hydrochloride Salt
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Property

Value

Reference

IUPAC Name (Guretolimod)

[{4-[(2-amino-4-{[(3S)-1-
hydroxyhexan-3-ylJamino}-6-
methylpyrimidin-5-yl)methyl]-3-
methoxyphenyl}methyl)(2,2,2-

trifluoroethyl)amino]acetic acid

[2]

CAS Number (Guretolimod)

1488364-57-3

[3]

CAS Number (Guretolimod
HCI)

Not explicitly available,

referred to by free base CAS

[2]

Molecular Formula
(Guretolimod HCI)

C24H35CIF3N504

[4]115]

Molecular Weight (Guretolimod
HCI)

550.01 g/mol

[4]

Appearance

Off-white to light yellow solid

[4]

Solubility

DMSO: 100 mg/mL (181.81

mM) (with sonication)

[4]

SMILES (Guretolimod HCI)

CCC--INVALID-LINK--
NC1=NC(N)=NC(C)=C1CC2=
C(C=C(C=C2)CN(CC(0)=0)C
C(F)(F)F)OC.Cl

[4]

InChl Key (Guretolimod)

XWGKZKKNJOQUSG-
SFHVURJKSA-N

[6]

Mechanism of Action and Signaling Pathway

Guretolimod is a selective agonist of Toll-like receptor 7 (TLR7), an endosomal receptor
primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon administration,
guretolimod binds to and activates TLR7 within the endosomes of these immune cells. This
activation triggers a MyD88-dependent signaling cascade, leading to the activation of
transcription factors such as NF-kB and IRF7.[7] This, in turn, results in the robust production of
type | interferons (IFN-a) and other pro-inflammatory cytokines and chemokines.[7]
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The downstream effects of TLR7 activation by guretolimod are multifaceted and lead to the
enhancement of both innate and adaptive anti-tumor immunity:

 Activation of Dendritic Cells (DCs): Guretolimod stimulates the maturation and activation of
DCs, enhancing their ability to present tumor antigens.[7]

e NK Cell Activation: The production of type | IFNs leads to the activation of natural killer (NK)
cells, which are crucial for direct tumor cell lysis.

» Enhanced Cytotoxic T-Lymphocyte (CTL) Response: Activated DCs prime and activate
tumor-specific CD8+ T cells (CTLSs), leading to a potent and durable adaptive anti-tumor
response.[7]

e Modulation of the Tumor Microenvironment (TME): Guretolimod can shift the TME from an
immunosuppressive ("cold") to an inflamed ("hot") state by increasing the infiltration of
effector immune cells and the expression of genes associated with an anti-tumor response.

[1]

Guretolimod-Induced TLR? Signaling Pathway

Click to download full resolution via product page

Guretolimod-induced TLR7 signaling cascade.

Preclinical Pharmacology
Pharmacodynamics
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In vitro, guretolimod has been shown to be a potent agonist of human TLR7 with an EC50 of
316 nM, while showing no significant activity on human TLR8 (EC50 > 10 uM).[1] It induces a
dose-dependent secretion of IFN-a from human peripheral blood mononuclear cells (PBMCs)

and in human whole blood.[1][7]

In vivo, intravenous administration of guretolimod in mice leads to a rapid and transient
increase in plasma levels of IFN-a, TNF-a, and IP-10 in a TLR7-dependent manner.[7] This
cytokine induction is observed within 2 hours of administration and returns to baseline levels by
24 hours.[7]

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of Guretolimod (DSP-0509)

Parameter Model Effect Reference
TLR7 Agonistic Human TLR7 reporter
. 316 nM [1]
Activity (EC50) assay
TLR8 Agonistic Human TLRS8 reporter
i, >10 uM [1]
Activity (EC50) assay

Dose-dependent
Cytokine Induction Human whole blood increase in IFN-a2, [7]
TNF-a, and IL-6

Increased plasma
) ) CT26 tumor-bearing IFN-a, TNF-a, and IP-
Cytokine Induction ) ) ) [7]
mice (1 mg/kg, i.v.) 10 at 2h, returning to

baseline at 24h

Pharmacokinetics

Pharmacokinetic studies in CT26 tumor-bearing mice have shown that guretolimod is rapidly
eliminated from the body following intravenous administration.[1][7]

Table 3: Pharmacokinetic Parameters of Guretolimod (DSP-0509) in Mice
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Parameter Value Animal Model Reference

) CT26 tumor-bearing
Half-life (t1/2) 0.69 hours ] ) [1][7]
mice (5 mg/kg, i.v.)

Volume of Distribution CT26 tumor-bearing
2.2 L/ikg _ _ [7]
(vd) mice (5 mg/kg, i.v.)

Anti-Tumor Efficacy

Guretolimod has demonstrated significant anti-tumor activity in various syngeneic mouse
models, including colon (CT26), osteosarcoma (LM8), and breast (4T1) cancer models.[1][7] It
has been shown to inhibit the growth of both primary tumors and metastatic lesions.[7] The
anti-tumor effect of guretolimod is correlated with the level of CD8+ T cell infiltration in the
tumor prior to treatment.[7]

Furthermore, guretolimod exhibits synergistic anti-tumor effects when combined with immune
checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies.[7] This combination
therapy leads to enhanced tumor growth inhibition, increased infiltration of effector T cells into
the tumor, and the development of a durable anti-tumor immune memory.[7]

Clinical Development

A first-in-human, Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety,
pharmacokinetics, and preliminary efficacy of guretolimod as a single agent and in combination
with pembrolizumab in patients with advanced solid tumors.[8][9] The study aimed to determine
the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[8] The trial was
terminated due to a sponsor's decision to discontinue the development program.[8]

Experimental Protocols
In Vitro TLR7 Reporter Assay

Objective: To determine the agonistic activity of guretolimod on human TLRY.

Methodology:
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o HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP)
reporter gene under the control of an NF-kB response element are used.[7]

e Cells are seeded in 96-well plates at a density of 2.2 x 10°4 cells/well.[7]

e Guretolimod is dissolved in DMSO to create a 10 mM stock solution, which is then serially
diluted.[7][10] The final DMSO concentration in the assay is maintained at 0.1%.[10]

e The diluted guretolimod is added to the cells and incubated for a specified period.
o The activity of SEAP in the culture supernatant is measured using a colorimetric substrate.

e The EC50 value is calculated from the dose-response curve.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of guretolimod in a syngeneic mouse model.
Methodology:

e CT26 colon carcinoma cells (1 x 10”6 cells) are subcutaneously implanted into the flank of
BALB/c mice.[11]

e When tumors reach a palpable size (e.g., ~100 mm3), mice are randomized into treatment
and control groups.[11]

e Guretolimod is dissolved in a 2.5 mM glycine buffered solution (pH 10.2) for intravenous
administration.[7][10]

e Mice in the treatment group receive intravenous injections of guretolimod (e.g., 5 mg/kg) on
a specified schedule (e.g., once weekly).[7] The control group receives the vehicle.

e For combination studies, an anti-PD-1 antibody (e.g., 200 p g/mouse ) is administered
intraperitoneally on a separate schedule.[7]

e Tumor volume is measured regularly using calipers.
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+ At the end of the study, tumors and spleens may be harvested for further analysis, such as
flow cytometry of tumor-infiltrating lymphocytes.

Preclinical Evaluation Workflow for Guretolimod

In Vitro Evaluation

TLR7/8 Reporter Assays

Cytokine Induction
(Human PBMCs/Whole Blood)

Proceed to in vivo studies

In Vivo Ejaluation

Pharmacokinetics
(Mouse)

Pharmacodynamics
(Cytokine Induction in Mice)

Monotherapy Efficacy
(Syngeneic Tumor Models)

Combination Therapy Efficacy
(with Checkpoint Inhibitors)

Tumor Microenvironment
Analysis (Flow Cytometry)

Immune Memory Assessment
(Tumor Re-challenge)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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